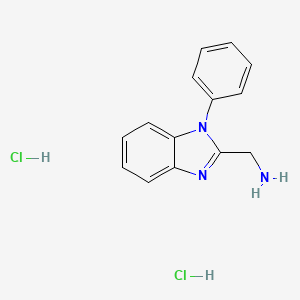

2-Aminomethyl-1-phenyl-1H-benzoimidazole dihydrochloride

CAS No.: 1955515-70-4

Cat. No.: VC2607537

Molecular Formula: C14H15Cl2N3

Molecular Weight: 296.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1955515-70-4 |

|---|---|

| Molecular Formula | C14H15Cl2N3 |

| Molecular Weight | 296.2 g/mol |

| IUPAC Name | (1-phenylbenzimidazol-2-yl)methanamine;dihydrochloride |

| Standard InChI | InChI=1S/C14H13N3.2ClH/c15-10-14-16-12-8-4-5-9-13(12)17(14)11-6-2-1-3-7-11;;/h1-9H,10,15H2;2*1H |

| Standard InChI Key | KICVJCCSRKERIL-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2CN.Cl.Cl |

| Canonical SMILES | C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2CN.Cl.Cl |

Introduction

Chemical Structure and Properties

2-Aminomethyl-1-phenyl-1H-benzoimidazole dihydrochloride is characterized by its heterocyclic aromatic structure derived from benzimidazole. It features a phenyl substituent at position 1 of the benzimidazole ring and an aminomethyl group at position 2, with the compound existing as a dihydrochloride salt.

Basic Chemical Information

The compound has a molecular formula of C14H15Cl2N3 and a molecular weight of 296.2 g/mol. Its corresponding free base form has a molecular formula of C14H13N3 with a molecular weight of 223.27 g/mol. The compound is identified by CAS number 1955515-70-4 for the dihydrochloride salt and 885270-93-9 for the free base.

Structural Characteristics

The core benzimidazole structure gives this compound its distinct properties. The presence of both the phenyl group at position 1 and the aminomethyl group at position 2 contributes to its chemical reactivity and biological interactions. The dihydrochloride salt formation enhances its water solubility compared to the free base form, which is an important consideration for biological applications.

Table 1: Chemical Identifiers and Properties of 2-Aminomethyl-1-phenyl-1H-benzoimidazole dihydrochloride

| Property | Dihydrochloride Salt | Free Base |

|---|---|---|

| CAS Number | 1955515-70-4 | 885270-93-9 |

| Molecular Formula | C14H15Cl2N3 | C14H13N3 |

| Molecular Weight | 296.2 g/mol | 223.27 g/mol |

| IUPAC Name | (1-phenylbenzimidazol-2-yl)methanamine;dihydrochloride | (1-phenylbenzimidazol-2-yl)methanamine |

| State | Solid | Solid |

| Solubility | Water-soluble | Limited water solubility |

Biological Activities and Applications

2-Aminomethyl-1-phenyl-1H-benzoimidazole dihydrochloride and related benzimidazole derivatives exhibit diverse biological activities, making them significant in medicinal chemistry research.

Anticancer Properties

Benzimidazole derivatives have demonstrated promising anticancer activities through various mechanisms. These compounds may interact with DNA and interfere with DNA-mediated enzymatic processes, inhibiting the proliferation of cancer cells . Some benzimidazole derivatives act as topoisomerase inhibitors, which advances them as interesting therapeutic agents . While specific data for 2-Aminomethyl-1-phenyl-1H-benzoimidazole dihydrochloride is limited, its structural similarities to these compounds suggest potential anticancer applications.

Related Compounds and Structural Derivatives

The benzimidazole scaffold is highly versatile, giving rise to numerous derivatives with diverse properties and applications.

Benzimidazole Analogs

Several related benzimidazole compounds have been synthesized and studied, including:

-

1H-benzo[d]imidazoles (BBZs) with different functional groups at the phenyl ring and variable lengths of alkyl chains, which have been evaluated as anticancer agents .

-

(1H-benzo[d]imidazol-2-yl)(phenyl)methanone derivatives, which can be synthesized from aromatic aldehydes and o-phenylenediamine .

-

2-mercaptobenzimidazole derivatives, which have demonstrated antimicrobial and anticancer properties.

Structure-Activity Relationships

Studies on benzimidazole derivatives have revealed important structure-activity relationships:

-

The presence of electron-donating groups such as dimethoxy, diethoxy, or trimethoxy on the phenyl ring can enhance anticancer properties .

-

Modifications at the piperazine end of certain benzimidazole derivatives can affect their binding affinity to DNA minor grooves .

-

The introduction of specific functional groups can target these compounds to particular enzymes, such as human topoisomerase I .

Research Applications and Future Perspectives

2-Aminomethyl-1-phenyl-1H-benzoimidazole dihydrochloride represents an important scaffold in medicinal chemistry research, with several promising directions for future investigation.

Drug Development

The compound's structural features make it a potential candidate for developing novel drugs targeting various diseases. Its ability to serve as a precursor for more complex molecules could lead to the discovery of new therapeutic agents with enhanced efficacy and reduced side effects.

Chemical Biology Tools

Due to its ability to interact with biological macromolecules, this compound could be developed into chemical probes for studying cellular processes. Such tools would contribute to our understanding of disease mechanisms and potentially identify new therapeutic targets.

Combinatorial Chemistry

The synthetic versatility of 2-Aminomethyl-1-phenyl-1H-benzoimidazole dihydrochloride makes it suitable for inclusion in combinatorial libraries, facilitating the rapid discovery of bioactive compounds with desired properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume